molecular formula C10H10BrNS2 B10881194 2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole

2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B10881194
M. Wt: 288.2 g/mol
InChI Key: MPYYYWZKFAYAJY-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole is a heterocyclic compound containing a thiazole ring.

Preparation Methods

The synthesis of 2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of 3-bromobenzyl chloride with 4,5-dihydro-1,3-thiazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromobenzyl group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H10BrNS2

Molecular Weight

288.2 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C10H10BrNS2/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10/h1-3,6H,4-5,7H2

InChI Key

MPYYYWZKFAYAJY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC2=CC(=CC=C2)Br

Origin of Product

United States

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